S(+)-Propylnorapomorphine hydrochloride

Vue d'ensemble

Description

S(+)-Propylnorapomorphine hydrochloride is a chemical compound known for its complex structure and significant applications in various fields. This compound is a derivative of the dibenzoquinoline family and is characterized by its unique chemical properties and potential therapeutic uses.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of S(+)-Propylnorapomorphine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Formation of the dibenzoquinoline core: This step involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the propyl group: This is achieved through alkylation reactions using propyl halides.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

Batch reactors: For precise control over reaction parameters.

Continuous flow reactors: For large-scale production with consistent quality.

Purification processes: Including crystallization and chromatography to obtain the pure hydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

S(+)-Propylnorapomorphine hydrochloride undergoes various chemical reactions, including:

Oxidation: Using agents like potassium permanganate or chromium trioxide.

Reduction: Typically with hydrogen gas in the presence of a catalyst.

Substitution: Halogenation or nitration reactions under controlled conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with palladium or platinum catalysts.

Substitution reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products

Applications De Recherche Scientifique

Pharmacological Profile

S(+)-Propylnorapomorphine acts primarily as a selective agonist for dopamine D2 and D4 receptors. Its effects are biphasic, exhibiting both inhibitory and excitatory properties depending on the dosage administered. At low doses, it can induce catalepsy and inhibition, while higher doses tend to enhance locomotor activity due to increased postsynaptic dopaminergic signaling .

Neuropharmacology

S(+)-Propylnorapomorphine has been extensively studied for its effects on dopamine receptor binding and activity. Research indicates that NPA can significantly alter the binding characteristics of D2-like receptors in various brain regions, providing insights into its potential as an atypical antipsychotic .

Case Study: Receptor Binding Dynamics

In a study comparing NPA with typical antipsychotics like fluphenazine, NPA was shown to increase D2-like receptor binding in the medial prefrontal cortex but not in the dorsolateral frontal cortex. This suggests a selective action that could be beneficial in treating conditions like schizophrenia .

Psychiatric Disorders

NPA has been investigated for its therapeutic potential in schizophrenia and other psychotic disorders. A notable study administered NPA to patients with active psychotic symptoms, demonstrating significant improvements in symptomatology .

Clinical Findings

- Study Design : Double-blind trial with schizophrenic patients.

- Results : Patients receiving NPA exhibited reduced positive symptoms compared to placebo controls.

Behavioral Studies

Research involving animal models has demonstrated that NPA influences locomotor activity and other behavioral responses. For instance, it has been shown to induce hyperactivity and stereotypy in rodents, which are critical for understanding its effects on dopaminergic pathways .

Behavioral Effects Summary

| Effect | Observation |

|---|---|

| Hyperactivity | Induced at higher doses |

| Stereotypy | Observed in controlled environments |

| Antinociception | Significant pain relief noted |

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The pathways involved often include:

Binding to receptors: Modulating their activity.

Inhibition or activation of enzymes: Affecting biochemical pathways.

Altering cellular signaling: Leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Apomorphine: A dopamine receptor agonist with similar structural features.

Morphine derivatives: Sharing the dibenzoquinoline core but differing in functional groups.

Uniqueness

S(+)-Propylnorapomorphine hydrochloride is unique due to its specific substitution pattern and the presence of both hydroxyl and propyl groups, which confer distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Activité Biologique

S(+)-Propylnorapomorphine hydrochloride , also known as (S)-(+)-N-propylnorapomorphine hydrochloride or (S)-(+)-NPA hydrochloride, is a compound that exhibits significant biological activity primarily as a limbic-selective dopamine receptor antagonist . This compound has garnered attention in pharmacological research for its potential applications in treating various neurological and psychiatric disorders.

- Molecular Formula : C19H22ClNO2

- CAS Number : 84454-80-8

- PubChem ID : 24195776

Dopamine Receptor Interaction

S(+)-Propylnorapomorphine has been shown to selectively interact with dopamine receptors, particularly within the limbic system. Research indicates that it acts as an antagonist at D2-like receptors, which are implicated in mood regulation and psychotic disorders. The compound's selective action may contribute to its therapeutic potential in conditions such as schizophrenia and Parkinson's disease .

Case Studies and Experimental Findings

-

Locomotor Activity in Rats :

A study investigated the effects of S(+)-Propylnorapomorphine on locomotor activity induced by κ-opioid receptor stimulation. The results demonstrated that bilateral infusions of S(+)-Propylnorapomorphine into the dorsal striatum significantly attenuated locomotor activity induced by U50,488, a selective κ-opioid agonist. This suggests that S(+)-Propylnorapomorphine can modulate dopaminergic activity in response to other neurotransmitter systems . -

Long-term Receptor Binding Studies :

In a long-term treatment study involving rat models, S(+)-Propylnorapomorphine was compared with typical antipsychotics. The findings revealed differential increases in D2-like receptor binding in various brain regions, indicating that S(+)-Propylnorapomorphine may exert unique effects on dopaminergic signaling compared to conventional treatments .

Summary of Research Findings

Pharmacological Implications

The distinct profile of S(+)-Propylnorapomorphine as a limbic-selective dopamine receptor antagonist opens avenues for its use in treating conditions characterized by dopaminergic dysregulation. Its ability to selectively modulate dopamine activity without broadly affecting other neurotransmitter systems may minimize side effects commonly associated with traditional antipsychotic medications.

Future Directions

Further research is warranted to explore:

- The long-term effects of S(+)-Propylnorapomorphine on various neurotransmitter systems.

- Its potential therapeutic applications beyond psychosis, including mood disorders and neurodegenerative diseases.

- The development of formulations that enhance its bioavailability and therapeutic efficacy.

Propriétés

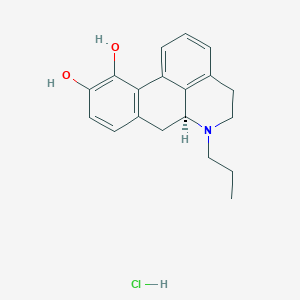

IUPAC Name |

(6aS)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQOGIDTIFQAM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543152 | |

| Record name | (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79703-31-4 | |

| Record name | (6aS)-6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.